PGLa

Catalog No.
S1768470
CAS No.
102068-15-5
M.F
C88H162N26O22S
M. Wt
1968.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PGLa

CAS Number

102068-15-5

Product Name

PGLa

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C88H162N26O22S

Molecular Weight

1968.5 g/mol

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N

SMILES

Array

Synonyms

(4-24)-PLY(a), GLa peptide, peptide-Gly-Leu-amide, PGL(a), PGLA, PYL(a), 4-24-

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN

The exact mass of the compound PGLa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

PGLa (Peptidyl-glycylleucine-carboxyamide, CAS 102068-15-5) is a highly characterized, 21-amino-acid amphipathic alpha-helical antimicrobial peptide originally isolated from Xenopus laevis. In commercial and research procurement, PGLa is primarily sourced as a premier model compound for biophysical membrane interaction studies and as the obligate synergistic partner to Magainin 2. Unlike generic cationic peptides that act via simple detergent-like membrane disruption, PGLa exhibits a highly specific, concentration-dependent structural realignment ('S-state' to 'T-state') in lipid bilayers and forms precisely coordinated heterodimeric pores [1]. Its unique GxxxG motif and dynamic membrane mobility make it an irreplaceable standard for solid-state NMR, molecular dynamics simulations, and the development of advanced anti-biofouling coatings.

Substituting PGLa with closely related synthetic designer peptides (such as MSI-103) or generic pore-forming benchmarks fundamentally compromises both biophysical behavior and synergistic potential. While analogs like MSI-103 mimic the general amphipathic alpha-helix and may even exhibit higher independent antimicrobial activity, they lack the critical Gly7 and Gly11 residues (the GxxxG motif) required for intimate helix-helix interaction [1]. Consequently, these substitutes fail to form the synergistic heterodimeric complexes with Magainin 2 that drive a 10-fold reduction in Minimum Inhibitory Concentration (MIC) [1]. Furthermore, synthetic analogs tend to laterally immobilize and aggregate at lower peptide-to-lipid ratios, destroying the dynamic liquid-crystalline state required for high-resolution solid-state NMR membrane insertion studies [2].

Heterodimeric Synergy and MIC Dose-Sparing

PGLa exhibits a profound synergistic antimicrobial effect when combined with Magainin 2, driven by the formation of transmembrane heterodimers. Quantitative assays demonstrate that an equimolar mixture of PGLa and Magainin 2 reduces the Minimum Inhibitory Concentration (MIC) by approximately 10-fold (from ~10 µM for individual peptides to ~1 µM for the mixture), yielding a Fractional Inhibitory Concentration Index (FICI) well below 0.5 [1]. In contrast, the designer analog MSI-103, which lacks the essential GxxxG motif (Gly7 and Gly11), shows only additive effects (FICI > 0.5) and fails to achieve this dose-sparing synergy [2].

Evidence DimensionFractional Inhibitory Concentration Index (FICI) and MIC Reduction
Target Compound DataPGLa + Magainin 2: FICI < 0.5 (~10-fold MIC reduction to ~1 µM)
Comparator Or BaselineMSI-103 + Magainin 2: FICI > 0.5 (merely additive, no synergy)
Quantified DifferencePGLa achieves a >10-fold synergistic dose reduction unattainable by the synthetic analog.
ConditionsEquimolar peptide mixtures against bacterial targets (e.g., E. coli) and vesicle leakage assays.

Procuring the exact PGLa sequence is mandatory for formulations relying on Magainin 2 synergy to drastically lower therapeutic doses and reduce peptide costs.

Membrane Realignment Threshold and Dynamic Stability

In biophysical studies of lipid bilayers, PGLa transitions from a surface-bound 'S-state' (tilt ~90 degrees) to an obliquely inserted 'T-state' (tilt ~125 degrees) as concentration increases. Solid-state 2H and 19F NMR data show that PGLa maintains this dynamic T-state up to high concentrations and only becomes laterally immobilized at a peptide-to-lipid (P/L) ratio above 1:20 [1]. Conversely, the synthetic analog MSI-103 realigns prematurely at a 3-fold lower threshold (1:240) and becomes laterally immobilized and aggregated at a P/L ratio of 1:50 [1].

Evidence DimensionLateral Immobilization Threshold (Peptide:Lipid Ratio)
Target Compound DataPGLa: Remains dynamically mobile until > 1:20 P/L ratio
Comparator Or BaselineMSI-103: Laterally immobilizes at 1:50 P/L ratio
Quantified DifferencePGLa remains dynamically active in liquid crystalline bilayers at concentrations >2.5x higher than the analog.
ConditionsSolid-state NMR in DMPC liquid crystalline lipid bilayers.

For high-resolution structural biology and molecular dynamics, PGLa provides a superior, stable model that avoids the premature aggregation seen in synthetic analogs.

Surface-Immobilized Anti-Biofouling Efficacy

The synergistic pore-forming capability of PGLa is preserved even when covalently tethered to industrial surfaces, making it a critical component for advanced anti-biofouling coatings. When alkyne-functionalized PGLa and Magainin-2 are co-immobilized at a 1:1 ratio on reverse osmosis (RO) membranes via click chemistry, the resulting surface reduces Pseudomonas aeruginosa biofilm thickness by approximately 97% [1]. In contrast, RO membranes modified with either PGLa alone or Magainin-2 alone achieve only a ~70% reduction in biofilm thickness [1].

Evidence DimensionBiofilm Thickness Reduction (P. aeruginosa)
Target Compound DataPGLa + Magainin-2 co-immobilized: ~97% reduction
Comparator Or BaselinePGLa or Magainin-2 alone: ~70% reduction
Quantified DifferenceCo-immobilized PGLa yields a 27% absolute increase in biofilm inhibition, achieving near-complete suppression.
ConditionsAlkyne-functionalized peptides covalently attached to azide-modified RO membranes.

Industrial buyers developing fouling-resistant water-treatment membranes must procure PGLa specifically to unlock the synergistic biofilm inhibition that single-peptide coatings cannot provide.

Solid-State NMR Membrane Interaction Modeling

Because PGLa undergoes a highly predictable, concentration-dependent transition from the S-state to the T-state without premature lateral immobilization, it is the premier standard for calibrating solid-state NMR techniques and molecular dynamics simulations of lipid bilayers [1].

Synergistic Antimicrobial Formulation Development

PGLa is essential for developing dose-sparing antimicrobial therapeutics. By exploiting its specific GxxxG motif-driven interaction with Magainin 2, formulators can achieve a 10-fold reduction in MIC, effectively bypassing the toxicity and cost limitations of using high concentrations of single-agent AMPs [2].

Anti-Biofouling Reverse Osmosis Membrane Coatings

In industrial water treatment, PGLa is utilized alongside Magainin 2 to functionalize reverse osmosis membranes via click chemistry. This specific combination provides near-complete (97%) inhibition of Pseudomonas aeruginosa biofilms, vastly outperforming single-peptide functionalization strategies[3].

XLogP3

-2.7

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

27

Exact Mass

1967.20777208 Da

Monoisotopic Mass

1967.20777208 Da

Heavy Atom Count

137

Sequence

One Letter Code: GMASKAGAIAGKIAKVALKAL-NH2

MeSH Pharmacological Classification

Anti-Infective Agents

Dates

Last modified: 04-14-2024

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